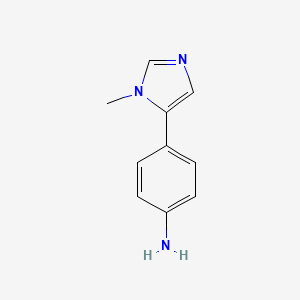

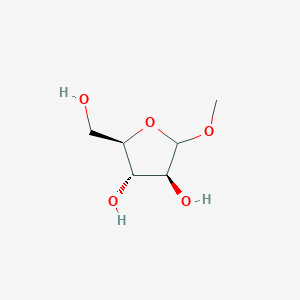

![molecular formula C6H4N4O2 B1591942 6-Nitro-3H-imidazo[4,5-b]pyridine CAS No. 3537-09-5](/img/structure/B1591942.png)

6-Nitro-3H-imidazo[4,5-b]pyridine

Overview

Description

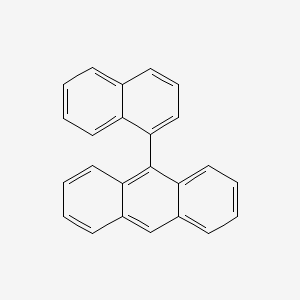

“6-Nitro-3H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 3537-09-5. It has a molecular weight of 164.12 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves the use of 2,3-diaminopyridine derivatives, which are readily obtainable from commercially available 2-chloro-3-nitropyridine . The reaction was diluted with water and brought to a pH of 7 with 3N NaOH. The aqueous portion was extracted with 25% isopropyl alcohol (IPA)/DCM, dried over Na2SO4, and concentrated to give this compound .Molecular Structure Analysis

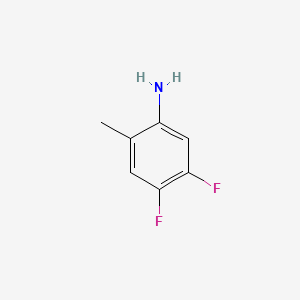

The molecular structure of this compound is established based on NMR spectroscopic data . The structure of the compound was also confirmed by XRD single crystal analysis .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can be prepared by alkylation reactions under PTC conditions . The reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-b]pyridines .Physical and Chemical Properties Analysis

The physical form of “this compound” is a solid. It should be stored in a sealed container at room temperature . The compound has a calculated lipophilicity (Log Po/w) of 0.45 .Scientific Research Applications

Synthesis and Chemical Properties

6-Nitro-3H-imidazo[4,5-b]pyridine and its derivatives are primarily studied for their synthesis and chemical properties. Nitration of related compounds can yield various nitro derivatives, including 6-nitro variants, which are of interest in chemical synthesis processes. For instance, nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives can lead to the formation of 5-nitro and 5,6-dinitro compounds, showcasing the versatility in producing nitro-substituted imidazo[4,5-b]pyridines (Smolyar et al., 2007). Additionally, the reaction of 3-nitro-4 H-chromen-4-one with in situ generated 1-substituted 5-amino-1 H-imidazoles affords a set of 1-substituted 6-nitro-3 H-imidazo[4,5-b]pyridines, suggesting potential applications as adenosine deaminase (ADA) inhibitors (Ostrovskyi et al., 2010).

Potential Biological Applications

The structural versatility of this compound derivatives opens up potential biological applications. For example, the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines explores the creation of fused triazines, which are attractive for their potential biological activity (Zamora et al., 2004). Furthermore, compounds like 1-deazaadenosine synthesized from 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine have shown activity in inhibiting the growth of various leukemia cell lines, indicating potential antitumor applications (Cristalli et al., 1987).

Anticancer and Antimicrobial Potential

Studies on microwave-assisted synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have revealed promising antibacterial and antifungal activities, along with significant anticancer activity against breast cancer cell lines. This underscores the potential of the imidazo[4,5-b]pyridine moiety as a template for synthesizing anticancer and antimicrobial agents (Shelke et al., 2017).

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives, a class to which 6-nitro-3h-imidazo[4,5-b]pyridine belongs, have been evaluated as antagonists of various biological receptors .

Mode of Action

It is known that these compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

This compound may influence many cellular pathways necessary for the proper functioning of cells . These pathways could be related to the modulation of receptors or enzymes in living systems .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds .

Safety and Hazards

Future Directions

While specific future directions for “6-Nitro-3H-imidazo[4,5-b]pyridine” are not mentioned in the search results, imidazopyridines as a class of compounds have been recognized for their wide range of applications in medicinal chemistry . They have potential therapeutic significance in numerous disease conditions .

Biochemical Analysis

Biochemical Properties

6-Nitro-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, which can influence various neurological processes. Additionally, this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-kappaB signaling pathway through the activation of IKK-ɛ and TBK1, leading to phosphorylation and subsequent activation of NF-kappaB . This modulation can impact inflammatory responses and other cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and receptors, altering their activity. For instance, its interaction with GABA A receptors enhances their activity, while its inhibition of certain metabolic enzymes can reduce their activity . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exert beneficial effects, such as enhancing receptor activity or inhibiting specific enzymes. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . For example, its inhibition of certain enzymes can lead to the accumulation of specific metabolites, altering the overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may concentrate in areas where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its biochemical effects.

Properties

IUPAC Name |

6-nitro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSTWXCATZYTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619364 | |

| Record name | 6-Nitro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3537-09-5 | |

| Record name | 6-Nitro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 4-[2-(triethoxysilyl)ethyl]-](/img/structure/B1591866.png)